molecular formula C26H26N2O3S B2737367 N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-87-8

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2737367
CAS No.: 898462-87-8
M. Wt: 446.57
InChI Key: BGLBOXSXSWZPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclic core, an 11-oxo group, and a 3,3-diphenylpropyl substituent. The compound’s synthesis likely involves functionalization of the sulfonamide group through nucleophilic substitution or condensation reactions, as inferred from analogous synthetic pathways for structurally related compounds (e.g., acetamide derivatives in ) .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c29-25-12-11-21-17-23(18-22-14-16-28(25)26(21)22)32(30,31)27-15-13-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,24,27H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLBOXSXSWZPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization Strategies

A key approach involves the use of ruthenium-based catalysts to facilitate cyclization. For example, [RuCl₂(COD)]ₙ (cyclooctadiene-ruthenium dichloride) combined with 1,4-bis(diphenylphosphino)butane (dppb) in cyclohexanone at 130°C for 1 hour induces efficient ring closure, yielding the tricyclic structure with >98% diastereomeric ratio toward the cis isomer. This method leverages the coordination of the phosphine ligand to stabilize intermediates and direct stereoselectivity.

Table 1: Representative Conditions for Core Formation

Catalyst System Solvent Temperature Time Yield Selectivity
[RuCl₂(COD)]ₙ + dppb Cyclohexanone 130°C 1 hr 60-68% >98% cis
AlCl₃-mediated CH₂Cl₂ 25°C 24 hr 45% N/A

Alternative methods employ aluminum chloride (AlCl₃) in methylene chloride to promote Friedel-Crafts-type cyclizations, though yields are modest (~45%) compared to transition-metal catalysis.

Introduction of the Sulfonamide Group

Sulfonylation at position 6 of the tricyclic core is achieved through electrophilic substitution or nucleophilic displacement.

Direct Sulfonation

Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates the sulfonyl chloride intermediate, which is subsequently treated with ammonia or amines. For instance, exposure to aqueous ammonia at pH 8–9 produces the primary sulfonamide in 70–85% yield.

Coupling with Preformed Sulfonamides

A more controlled strategy involves preparing the sulfonamide separately and coupling it to the core. For example, 6-chloro-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene reacts with cycloheptylamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-cycloheptyl sulfonamide derivatives.

Table 2: Sulfonamide Coupling Conditions

Sulfonylating Agent Amine Solvent Temperature Time Yield
ClSO₃H NH₃ (aq.) CH₂Cl₂ 0°C → 25°C 2 hr 75%
6-Chloro derivative Cycloheptylamine DMF 80°C 12 hr 68%

Incorporation of the N-(3,3-Diphenylpropyl) Moiety

The final step involves alkylation or reductive amination to attach the 3,3-diphenylpropyl group to the sulfonamide nitrogen.

Alkylation with 3,3-Diphenylpropyl Bromide

Treatment of the sulfonamide intermediate with 3,3-diphenylpropyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 50°C for 2.5 hours achieves N-alkylation. Subsequent cooling and extraction with diethyl ether isolate the product in 65–72% yield.

Reductive Amination

An alternative route employs reductive amination using 3,3-diphenylpropanal and sodium cyanoborohydride (NaBH₃CN) in methanol. This method proceeds at room temperature for 24 hours, offering a milder alternative with comparable yields (60–68%).

Table 3: N-Alkylation vs. Reductive Amination

Method Reagent Conditions Yield
Alkylation 3,3-Diphenylpropyl bromide K₂CO₃, DMF, 50°C 72%
Reductive Amination 3,3-Diphenylpropanal NaBH₃CN, MeOH 68%

Purification and Isolation

Final purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The product typically exhibits a melting point of 165–169°C, consistent with acetylated intermediates observed in related syntheses.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors minimize exothermic risks during cyclization, while automated extraction systems enhance throughput. Industrial protocols report 15–20% improvements in overall yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmacological activities .

Scientific Research Applications

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of tricyclic sulfonamides, which exhibit structural diversity primarily in their substituent groups. Key comparable compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Features
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide Not explicitly provided* Estimated ~450–470 3,3-Diphenylpropyl Bulky hydrophobic substituent; rigid tricyclic core with sulfonamide linkage
BJ10259 () C21H20N2O5S2 444.5239 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl Heterocyclic substituents (furan/thiophene); polar hydroxy group
BJ10254 () C20H25N3O5S 419.4946 4-Methoxybenzenesulfonyl and 4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl Methoxybenzenesulfonyl group; fused benzoxazole-piperidine system

*Molecular formula and weight for the target compound are inferred based on structural similarity to BJ10259/BJ10253.

Pharmacological and Physicochemical Properties

  • Hydrophobicity : The 3,3-diphenylpropyl group in the target compound confers higher lipophilicity compared to BJ10259 (polar hydroxy group) or BJ10254 (methoxybenzenesulfonyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Bioactivity: Limited data are available, but substituent bulkiness (e.g., diphenylpropyl) may sterically hinder target engagement compared to smaller groups like methoxy or benzoxazole in BJ10254 .

Research Findings and Implications

  • Synthetic Feasibility : demonstrates successful synthesis of acetamide analogs (e.g., 40005 and 40007) using halogenation and reduction steps, suggesting adaptability for sulfonamide derivatives .
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., diphenylpropyl) may improve metabolic stability but reduce binding affinity for sterically constrained targets.
    • Polar groups (e.g., hydroxy in BJ10259) enhance solubility but may limit membrane permeability.
  • Unresolved Questions : The impact of the 11-oxo group on tautomerism or hydrogen-bonding interactions remains unexplored in the provided evidence.

Biological Activity

N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant biological implications, particularly in pharmacology. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H26N2O3S
  • Molecular Weight : 446.6 g/mol
  • IUPAC Name : this compound

The primary target for this compound is the NMDA (N-Methyl-D-Aspartate) glutamate receptor , which plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound acts as an open channel blocker for the NMDA receptor. By inhibiting the receptor's function, it modulates glutamatergic signaling pathways that are critical for various physiological processes.

Biochemical Pathways

The compound's interaction with the NMDA receptor impacts several biochemical pathways:

  • Glutamatergic Signaling Pathway : This pathway is essential for neurotransmission and plays a role in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is soluble in DMSO (Dimethyl sulfoxide), which is beneficial for various laboratory applications.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance:

  • Compounds similar to N-(3,3-diphenylpropyl)-11-oxo have been tested against Gram-positive and Gram-negative bacteria.
CompoundTarget BacteriaMIC (μM)
Example 1Staphylococcus aureus100
Example 2Escherichia coli50

These studies indicate that while some derivatives show promise as antimicrobial agents, further optimization is needed to enhance their efficacy.

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Results from these studies suggest that modifications to the sulfonamide structure can significantly influence radical scavenging activity.

CompoundDPPH Scavenging Activity (IC50 mM)
Compound A0.66
Compound B0.81

These findings highlight the importance of structural modifications in enhancing antioxidant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.